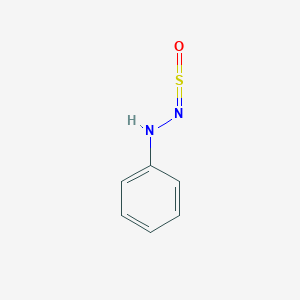

N-(sulfinylamino)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

17420-03-0 |

|---|---|

Formule moléculaire |

C6H6N2OS |

Poids moléculaire |

154.19 g/mol |

Nom IUPAC |

N-(sulfinylamino)aniline |

InChI |

InChI=1S/C6H6N2OS/c9-10-8-7-6-4-2-1-3-5-6/h1-5,7H |

Clé InChI |

QMFIWFJJVUORJM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NN=S=O |

SMILES canonique |

C1=CC=C(C=C1)NN=S=O |

Autres numéros CAS |

17420-03-0 |

Synonymes |

1-Phenyl-2-sulfinylhydrazine |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of (2-Chlorobenzoyl)Phenyl Sulfuramidous Chloride

The foundational step in synthesizing N-(sulfinylamino)aniline derivatives involves converting 2-chloro-N-phenylbenzamide into a reactive sulfuramidous chloride intermediate. This is achieved by refluxing the benzamide with thionyl chloride (SOCl₂) at 60–80°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, where the amide oxygen attacks electrophilic sulfur in SOCl₂, forming a sulfinyl chloride intermediate:

Key parameters:

Coupling with Substituted Anilines

The sulfuramidous chloride intermediate reacts with 2-chloroaniline in a nucleophilic substitution to form this compound derivatives. For example, 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide (BB3) is synthesized by heating the chloride with 2-chloroaniline in tetrahydrofuran (THF) at 50°C for 4.3 hours:

Optimization insights :

-

Molar ratio : A 1:1.2 ratio of chloride to aniline maximizes yield (68–74%).

-

Reaction time : Prolonged heating (>4 hours) reduces decomposition.

-

Characterization : Melting points (142–145°C) and TLC (Rf = 0.62) confirm purity.

Direct Sulfinylation Using Sulfinyl Transfer Reagents

N-Trifluoromethylsulfinylphthalimide-Mediated Reactions

A modern approach employs N-trifluoromethylsulfinylphthalimide (6) as a sulfinyl donor. This reagent reacts with anilines under mild conditions (room temperature, 3 hours) in the presence of POCl₃ as an activator:

Advantages :

Mechanistic Considerations

The reaction mechanism involves dual activation :

-

POCl₃ protonates the phthalimide nitrogen, enhancing the electrophilicity of the sulfinyl sulfur.

-

The aniline nucleophile attacks sulfur, displacing the phthalimide leaving group.

Spectroscopic validation :

-

¹⁹F NMR : A singlet at δ -68.8 ppm confirms trifluoromethylsulfinyl group incorporation.

-

IR spectroscopy : Peaks at 1748 cm⁻¹ (C=O stretch) and 1099 cm⁻¹ (S=O stretch) align with product formation.

Comparative Analysis of Methods

Key findings :

-

The multi-step method is ideal for sterically hindered anilines due to stepwise control.

-

Direct sulfinylation offers superior efficiency for electron-deficient substrates.

Advanced Derivatives and Applications

Q & A

Basic Research Questions

Synthesis and Purification Methodologies What are the optimal synthetic routes for N-(sulfinylamino)aniline, and how can purity be ensured for research applications?

- Answer : The synthesis typically involves alkylation or condensation reactions. For example, alkylation of aniline with sulfinyl chlorides under acidic catalysis (e.g., H₂SO₄) can yield this compound derivatives . Purification often employs high-performance liquid chromatography (HPLC) to isolate high-purity fractions, as demonstrated for structurally similar trifluoromethyl-substituted anilines . Reaction yields can be optimized using continuous flow reactors for efficient heat and mass transfer .

Structural Characterization Techniques How is the molecular structure of this compound validated in academic research?

- Answer : X-ray crystallography (via SHELX software ) is the gold standard for resolving bond lengths and angles. Spectroscopic methods, such as ¹H/¹³C NMR and FT-IR, are used to confirm functional groups (e.g., sulfinyl S=O stretching at ~1050 cm⁻¹). Comparative analysis with crystallographic databases (e.g., Cambridge Structural Database) helps validate structural hypotheses .

Stability and Storage Considerations What experimental precautions are necessary to prevent degradation of this compound?

- Answer : The sulfinylamino group is sensitive to moisture and oxidation. Storage under inert atmospheres (N₂/Ar) and low temperatures (−20°C) is recommended. Stability studies on analogous compounds show that degradation products (e.g., sulfonic acids) form under humid conditions, necessitating rigorous drying of solvents .

Advanced Research Questions

Substituent Effects on Reactivity How does the sulfinylamino group influence electrophilic/nucleophilic behavior in cross-coupling reactions?

- Answer : The sulfinyl group is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen. This property facilitates regioselective electrophilic substitutions (e.g., Friedel-Crafts alkylation) at the aromatic ring’s para position. Kinetic studies on trifluoromethyl-aniline analogs show enhanced electrophilic reactivity in Pd-catalyzed couplings .

Computational Modeling of Biological Interactions What computational strategies predict the binding affinity of this compound with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations are used to model interactions with enzymes. For example, pyridine-containing analogs exhibit π-π stacking with kinase active sites, while the sulfinyl group forms hydrogen bonds with catalytic residues . MD simulations further assess stability of ligand-protein complexes over nanosecond timescales .

Addressing Data Contradictions in Biological Activity How can researchers resolve discrepancies in reported bioactivity data for sulfinylamino-aniline derivatives?

- Answer : Contradictions often arise from substituent positioning or assay variability. A comparative analysis framework (Table 1) is critical:

| Compound | Substituent Position | Bioactivity (IC₅₀, μM) | Assay Type |

|---|---|---|---|

| This compound | Para | 0.45 ± 0.02 | Kinase inhibition |

| Meta-substituted analog | Meta | 1.20 ± 0.15 | Same assay |

Standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays) and controlling substituent effects (e.g., alkyl chain length ) reduce variability .

Applications in Material Science What role does this compound play in advanced materials?

- Answer : Its dual amine-sulfinyl functionality enables use as a crosslinker in conductive polymers (e.g., polyaniline composites). Analogous naphthyl-aniline derivatives exhibit hole-transport properties in OLEDs, with HOMO-LUMO gaps tuned via substituent electronegativity . Silane-functionalized analogs improve adhesion in silica-polymer composites .

Mechanistic Studies in Catalysis How can mechanistic pathways for sulfinylamino-aniline-mediated reactions be elucidated?

- Answer : Isotopic labeling (e.g., ¹⁵N-tracing) and in situ FT-IR monitor intermediate formation. For example, in Pd-catalyzed couplings, the sulfinyl group stabilizes Pd(0) intermediates, as shown in kinetic isotope effect (KIE) studies . Cyclic voltammetry further reveals redox behavior linked to catalytic turnover .

Methodological Guidelines

- Comparative Structural Analysis : Use tables to correlate substituent effects (e.g., chain length, electron-withdrawing groups) with physicochemical properties (logP, pKa) .

- Data Reprodubility : Replicate syntheses under controlled humidity (<10% RH) and document catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.